(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a combination of indole, thiazolidinone, and bromine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-bromoindole, is synthesized through the bromination of indole using bromine in an organic solvent.
Condensation Reaction: The 5-bromoindole is then subjected to a condensation reaction with an appropriate aldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with a thioamide and a methylating agent under controlled conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Cancer Research: It is being investigated for its potential anticancer properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The indole moiety can intercalate with DNA, while the thiazolidinone ring can interact with various enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C13H9BrN2OS2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H9BrN2OS2/c1-16-12(17)11(19-13(16)18)4-7-6-15-10-3-2-8(14)5-9(7)10/h2-6,17H,1H3/b7-4+ |
InChI Key |
BNTYPDBYIISBSO-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C(=C(SC1=S)/C=C/2\C=NC3=C2C=C(C=C3)Br)O |
Canonical SMILES |
CN1C(=C(SC1=S)C=C2C=NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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